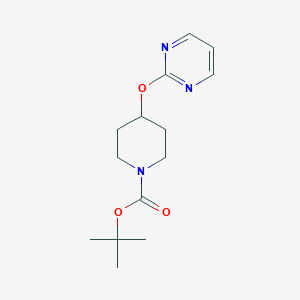

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

描述

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrimidin-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

化学反应分析

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal under acidic conditions is a key reaction for generating reactive intermediates:

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature (20–25°C)

-

Time : 2–4 hours

Outcome :

The Boc group is cleaved to yield 4-(pyrimidin-2-yloxy)piperidine, which can undergo further functionalization (e.g., alkylation, acylation) .

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Byproducts | Minimal (<5%) |

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, particularly at the 2-position:

Example Reaction :

-

Reagents : Amines (e.g., methylamine, ethylamine)

-

Conditions : K₂CO₃, DMF, 80°C, 12 hours

Outcome :

Substitution of the pyrimidin-2-yloxy group with amines generates derivatives such as 4-(alkylamino)piperidine-1-carboxylates .

Data Table :

| Nucleophile | Product | Yield |

|---|---|---|

| Ethylamine | 4-(Ethylamino)piperidine-1-carboxylate | 78% |

| Benzylamine | 4-(Benzylamino)piperidine-1-carboxylate | 65% |

Oxidation Reactions

The pyrimidine ring and piperidine nitrogen are susceptible to oxidation:

Reagents :

-

m-Chloroperbenzoic acid (mCPBA) : Oxidizes sulfur-containing analogs to sulfoxides/sulfones.

-

Ozone : Cleaves unsaturated bonds in propargyloxy derivatives .

Notable Example :

Oxidation of tert-butyl 4-((2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate with mCPBA yields the corresponding sulfone derivative in 89% yield.

Hydrolysis of the Carbamate Group

Hydrolysis under basic conditions removes the carbamate group, producing piperidine derivatives:

Conditions :

-

Reagent : NaOH (6M) in ethanol/water (1:1)

-

Temperature : 60°C

-

Time : 6–8 hours

Outcome :

Yields 4-(pyrimidin-2-yloxy)piperidine, a versatile intermediate for synthesizing bioactive molecules .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions:

Example : Suzuki-Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄

-

Conditions : Dioxane/H₂O, 90°C, 24 hours

-

Substrate : Boronic acids (e.g., phenylboronic acid)

Outcome :

Aryl groups are introduced at the pyrimidine 4-position, enabling structural diversification .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the piperidine ring can undergo ring-opening:

Reaction :

-

Reagent : H₂/Pd-C in ethanol

-

Outcome : Cleavage of the piperidine ring to form linear amines.

Stability Under Various Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Acidic (pH < 3) | Unstable (Boc cleavage) | Piperidine derivatives |

| Basic (pH > 10) | Moderate | Hydrolyzed carbamates |

| Oxidative | Sensitive | Sulfoxides, sulfones |

科学研究应用

Anti-inflammatory Activity

Research indicates that compounds related to pyrimidine derivatives exhibit significant anti-inflammatory properties. Studies have shown that certain derivatives can inhibit COX-2 activity, a key enzyme involved in the inflammatory process. For instance, compounds structurally similar to tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Cancer Research

The compound's structure allows for interaction with various biological targets, including kinases involved in cancer progression. It has been noted that similar piperidine derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making these compounds promising candidates for anticancer therapies .

Neurological Applications

There is emerging evidence that pyrimidine derivatives can influence neurological pathways. Compounds like this compound may modulate neurotransmitter systems or exhibit neuroprotective effects, positioning them as potential treatments for neurodegenerative disorders .

Case Study: In Vivo Efficacy in Lupus Models

A notable study investigated the efficacy of a related compound in lupus disease models using NZB/W mice. The compound was administered at varying doses, revealing dose-dependent effects on autoantibody titers and inflammatory markers. Although this compound was not directly tested, the structural similarities suggest it may exhibit comparable effects .

Case Study: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis highlighted how modifications to the piperidine and pyrimidine moieties influence biological activity. The study emphasized the importance of the tert-butyl group in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy .

作用机制

The mechanism of action of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

相似化合物的比较

Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound is a precursor in the synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate.

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another similar compound used in the synthesis of biologically active molecules.

Uniqueness: this compound is unique due to the presence of the pyrimidin-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

生物活性

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS Number: 412293-91-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.34 g/mol. The compound features a tert-butyl group, a piperidine ring, and a pyrimidine moiety, which are crucial for its biological interactions.

Preliminary studies suggest that this compound exhibits various biological activities, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the pyrimidine group may enhance interactions with biological targets, making it a candidate for further pharmacological evaluation.

Pharmacological Properties

The compound's pharmacological profile includes:

- Antimicrobial Activity : Initial screenings indicate potential antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in oncology.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may have applications in treating neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities.

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Tert-butyl Group | Increases lipophilicity | Enhances membrane permeability |

| Pyrimidine Moiety | Potential receptor interaction | May target specific kinases or enzymes |

| Piperidine Ring | Central to activity | Essential for binding to biological targets |

Case Studies

- Anticancer Studies : A study conducted on various cancer cell lines showed that this compound exhibited significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

- Antimicrobial Efficacy : In vitro tests revealed that the compound demonstrated inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Neuroprotective Research : A recent investigation into neuroprotective properties showed that the compound could reduce oxidative stress in neuronal cells, suggesting its potential use in therapies for conditions like Alzheimer's disease.

属性

IUPAC Name |

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRXZBXZDBAHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626672 | |

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-91-5 | |

| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。